molecular formula C20H23N3O2 B295911 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B295911
M. Wt: 337.4 g/mol
InChI Key: PRCNIRSXAUBOSC-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as DPI, is a potent inhibitor of protein kinase C (PKC). This compound has been widely used in scientific research for its ability to selectively inhibit PKC activity and its potential therapeutic applications.

Scientific Research Applications

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research for its ability to selectively inhibit PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including signal transduction, gene expression, and cell proliferation. Dysregulation of PKC activity has been implicated in many diseases, including cancer, diabetes, and heart disease. Therefore, this compound has been used to study the role of PKC in these diseases and to develop potential therapeutic strategies.

Mechanism of Action

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one selectively inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are required for its activity. This compound has been shown to be a competitive inhibitor of PKC, with a Ki value of 0.9 nM. This high affinity for PKC makes this compound an effective tool for studying the role of PKC in cellular processes.
Biochemical and Physiological Effects
The inhibition of PKC activity by this compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. These effects make this compound a promising candidate for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high selectivity for PKC. This selectivity allows researchers to study the specific role of PKC in cellular processes without affecting other signaling pathways. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers must carefully optimize the concentration of this compound used in their experiments to avoid nonspecific effects.

Future Directions

There are several future directions for the use of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in scientific research. One potential application is the development of this compound-based therapies for cancer and other diseases. Another direction is the use of this compound to study the role of PKC in aging and age-related diseases. Furthermore, this compound can be used to study the interaction between PKC and other signaling pathways, such as the MAPK/ERK pathway. Overall, this compound is a valuable tool for studying the role of PKC in cellular processes and has the potential to lead to new therapeutic strategies for a wide range of diseases.

Synthesis Methods

The synthesis of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves a multi-step process that starts with the reaction between 2-amino-3-phenyl-4H-imidazol-4-one and 2-furancarboxaldehyde. The resulting product is then reacted with dipropylamine to form this compound. The overall yield of this synthesis method is around 40%, and the purity of this compound can be increased by recrystallization.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

(5Z)-2-(dipropylamino)-5-(furan-2-ylmethylidene)-3-phenylimidazol-4-one

InChI

InChI=1S/C20H23N3O2/c1-3-12-22(13-4-2)20-21-18(15-17-11-8-14-25-17)19(24)23(20)16-9-6-5-7-10-16/h5-11,14-15H,3-4,12-13H2,1-2H3/b18-15-

InChI Key

PRCNIRSXAUBOSC-SDXDJHTJSA-N

Isomeric SMILES

CCCN(CCC)C1=N/C(=C\C2=CC=CO2)/C(=O)N1C3=CC=CC=C3

SMILES

CCCN(CCC)C1=NC(=CC2=CC=CO2)C(=O)N1C3=CC=CC=C3

Canonical SMILES

CCCN(CCC)C1=NC(=CC2=CC=CO2)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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